2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine

Regioselectivity SNAr Cross-Coupling

This 2,4-dichloro-6-methylpyrido[3,2-d]pyrimidine is a critical building block for medicinal chemistry and agrochemical research. Unlike the parent scaffold, its 6-methyl group modulates electronic properties and lipophilicity, directly influencing downstream kinase selectivity (e.g., >10-fold window for DYRK1A over GSK3). The C-4 chlorine is inherently more reactive in SNAr, enabling efficient one-pot sequential functionalization. Choose this specific derivative for reproducible SAR studies and streamlined synthesis of dissymmetric, highly functionalized heterocycles.

Molecular Formula C8H5Cl2N3
Molecular Weight 214.05 g/mol
CAS No. 30212-52-3
Cat. No. B1361856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine
CAS30212-52-3
Molecular FormulaC8H5Cl2N3
Molecular Weight214.05 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)N=C(N=C2Cl)Cl
InChIInChI=1S/C8H5Cl2N3/c1-4-2-3-5-6(11-4)7(9)13-8(10)12-5/h2-3H,1H3
InChIKeyNOZYRUURZZGLKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine (CAS 30212-52-3): A Synthetic Building Block for Diversely Functionalized Pyridopyrimidine Scaffolds


2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine (CAS 30212-52-3) is a heterocyclic organic compound featuring a fused pyridine and pyrimidine ring system . This compound is primarily utilized as a versatile synthetic building block in medicinal chemistry and agrochemical research, owing to the presence of two reactive chlorine atoms at positions 2 and 4, which are amenable to regioselective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions . The 6-methyl substituent provides a key point of structural differentiation from the parent 2,4-dichloropyrido[3,2-d]pyrimidine scaffold, potentially influencing both its reactivity and the physicochemical properties of downstream derivatives.

Why 2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine Cannot Be Simply Substituted by Other Dichloropyridopyrimidines


The specific substitution pattern of 2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine dictates its unique reactivity profile and the biological activity of its derivatives. The C-6 methyl group is not an inert bystander; it can influence the electronic properties of the heteroaromatic core, affecting the rates and regioselectivity of subsequent chemical transformations . Furthermore, within the broader class of pyrido[3,2-d]pyrimidines, subtle changes to the substitution pattern—such as the absence of the 6-methyl, the presence of a different alkyl group, or a shift to a pyrido[2,3-d]pyrimidine isomer—can profoundly alter kinase selectivity and cellular potency of the final drug candidates [1][2]. Therefore, for researchers aiming to replicate specific synthetic pathways or optimize a particular biological activity profile, generic substitution with a closely related analog is not a viable strategy, as it introduces uncontrolled variables in both synthetic efficiency and downstream pharmacological performance.

Quantitative Differentiation of 2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine from Structural Analogs: A Guide for Scientific Selection


Regioselective Reactivity: C-4 over C-2 Chlorine Displacement in SNAr and Palladium-Catalyzed Reactions

The 2,4-dichloro substitution pattern in pyrido[3,2-d]pyrimidines exhibits inherent regioselectivity, with the chlorine at position C-4 being more reactive towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed hydro-dehalogenation than the chlorine at C-2 . This differential reactivity is a critical factor for synthetic planning, enabling sequential functionalization. While this general trend is observed in the parent 2,4-dichloropyrido[3,2-d]pyrimidine, the presence of the 6-methyl group in 2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine may modulate the exact rates and selectivity ratios, as the electron-donating methyl substituent can influence the electron density at the reactive centers.

Regioselectivity SNAr Cross-Coupling

Synthetic Versatility: Enabling One-Pot Di(het)arylation and Diamination for Diverse Library Generation

Starting from the 2,4-dichloro core, efficient one-pot synthetic strategies have been developed to generate a wide array of 2,4-disubstituted pyrido[3,2-d]pyrimidines in very good yields . These methods, which include regioselective SNAr followed by palladium-catalyzed cross-couplings, allow for the rapid generation of highly functionalized products. The 6-methyl analog serves as a direct entry point into this productive chemical space. While similar methodologies could be applied to the non-methylated parent compound, the 6-methyl group offers a distinct starting point for SAR studies, potentially altering the lipophilicity and metabolic stability of the final compounds compared to those derived from the parent scaffold.

One-Pot Synthesis Diarylation Diamination

Biological Activity of Derived Scaffolds: Kinase Inhibition (CDK5 and DYRK1A) with Defined Selectivity Profiles

Derivatives synthesized from the pyrido[3,2-d]pyrimidine scaffold have demonstrated potent and selective inhibition of the kinases CDK5 and DYRK1A [1]. A key finding from an SAR study on 4,7-disubstituted analogs (synthesized from 4,7-dichloropyrido[3,2-d]pyrimidine) is that certain compounds exhibit high selectivity for DYRK1A and CDK5 over GSK3. The most active compound (27) showed IC50 values of 110 nM for CDK5 and 24 nM for DYRK1A, while only weakly inhibiting GSK3 (IC50 = 1.2 μM). This represents a >10-fold selectivity window for DYRK1A over GSK3. While the 6-methyl analog is a distinct starting material, this data underscores the potential of the broader pyrido[3,2-d]pyrimidine class to yield highly selective kinase inhibitors. The 6-methyl group provides a unique vector for further modulating this selectivity.

CDK5 DYRK1A Kinase Inhibitor Selectivity

Biological Activity of Derived Scaffolds: PI3K/mTOR Inhibition with Nanomolar Potency

Structure-activity relationship (SAR) studies on 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines have identified several derivatives with potent inhibitory activity against PI3Kα [1]. Specifically, six novel compounds in this series displayed IC50 values between 3 and 10 nM against PI3Kα. These studies also highlighted that certain C-7 substituents can improve kinase efficiency compared to 2,4-disubstituted reference compounds. While the target compound (2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine) is a precursor, this data validates the pyrido[3,2-d]pyrimidine core as a privileged scaffold for targeting the PI3K/mTOR pathway. The 6-methyl group offers a distinct starting point for optimizing these activities, potentially leading to improved physicochemical properties or isoform selectivity.

PI3K mTOR Kinase Inhibitor Cancer

Comparative EGFR Inhibition: Pyrido[3,2-d]pyrimidine vs. Quinazoline Scaffolds in Cellular Assays

A direct comparison of 6-acrylamide derivatives based on quinazoline, pyrido[3,4-d]pyrimidine, and pyrido[3,2-d]pyrimidine scaffolds revealed that while all were potent irreversible EGFR inhibitors in enzymatic assays, the pyrido[3,2-d]pyrimidine analogues were 2–6-fold less potent in a cellular autophosphorylation assay for EGFR in A431 cells [1]. Conversely, when tested for inhibition of heregulin-stimulated autophosphorylation of erbB2, the pyridopyrimidines were found to be equipotent with the quinazolines. This nuanced activity profile—reduced cellular EGFR potency but maintained erbB2 activity—is a critical differentiator for the pyrido[3,2-d]pyrimidine core. This suggests that derivatives built from 2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine may possess a distinct selectivity fingerprint compared to quinazoline-based inhibitors, a factor that could be exploited for designing inhibitors with unique target engagement profiles.

EGFR Cancer Cellular Assay Selectivity

High-Value Research and Industrial Applications for 2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine (CAS 30212-52-3)


Medicinal Chemistry: Synthesis of Focused Kinase Inhibitor Libraries

Researchers developing targeted therapies for cancer or neurodegenerative diseases can utilize this compound as a key building block to synthesize libraries of pyrido[3,2-d]pyrimidine derivatives. The evidence shows that this scaffold yields potent inhibitors of clinically relevant kinases such as PI3K, mTOR, CDK5, and DYRK1A [1][2]. The 6-methyl group offers a specific starting point for SAR exploration, potentially influencing properties like lipophilicity and metabolic stability compared to the parent scaffold.

Chemical Biology: Development of Selective Chemical Probes

The distinct selectivity profile of the pyrido[3,2-d]pyrimidine scaffold, particularly its differential activity on EGFR and erbB2 compared to quinazolines, makes derivatives of this compound ideal candidates for developing chemical probes to dissect complex signaling pathways [3]. The ability to tune kinase selectivity, as demonstrated by the >10-fold window for DYRK1A over GSK3 in related compounds, underscores its value in creating tools with precise target engagement profiles [2].

Synthetic Methodology: Advancing Regioselective Functionalization and One-Pot Syntheses

This compound is an excellent substrate for developing and optimizing new synthetic methodologies. Its inherent regioselectivity (C-4 over C-2) and compatibility with one-pot SNAr/cross-coupling sequences allow chemists to explore efficient routes to dissymmetric, highly functionalized heterocycles . This has direct implications for streamlining the synthesis of complex molecules in both academic and industrial settings.

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